![molecular formula C25H26N4O2 B2844914 2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 1251621-78-9](/img/structure/B2844914.png)

2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

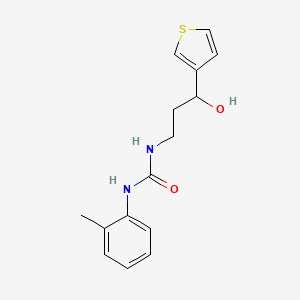

The compound “2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It is related to a class of compounds known as piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of piperidone derivatives generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .Chemical Reactions Analysis

Piperidones have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The structure-activity relationship of the piperidones has been established .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

The compound 2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is structurally related to various tetrahydroisoquinoline derivatives, which have been synthesized and evaluated for their potential biological activities. For instance, derivatives of tetrahydroisoquinoline, including those containing piperidinyl and pyrimidine moieties, have been synthesized and assessed for their binding affinity to estrogen receptors and cytotoxic activities against cancer cell lines. Molecular docking studies of these compounds have shown good binding affinity, suggesting their potential as therapeutic agents in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Antimicrobial Activity

Novel series of tetrahydroisoquinoline derivatives have been synthesized and screened for their antimicrobial activity. These compounds demonstrated promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential as antimicrobial agents (Zaki, El‐Dean, Radwan, & Sayed, 2019).

Metabolite Identification and Excretion Analysis

The metabolic pathways and excretion mechanisms of related tetrahydroisoquinoline derivatives have been studied in detail. For example, the identification of human metabolites of a specific tetrahydroisoquinoline derivative revealed insights into the renal and hepatic excretion of these metabolites, facilitated by transporter-mediated processes. Such studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of these compounds (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Synthesis and Evaluation as SERM Radioligands

Tetrahydroisoquinoline derivatives have been synthesized and evaluated as selective estrogen receptor modulators (SERMs) radioligands for positron emission tomography (PET) imaging of estrogen receptor expression in breast cancer. These studies provide a foundation for the development of diagnostic tools in oncology (Gao, Wang, Miller, Sledge, & Zheng, 2008).

Antihypertensive Agents Development

Research has also been conducted on 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives for their potential as novel antihypertensive agents. These compounds have shown promising bradycardic activities in preclinical models, highlighting their potential in the management of hypertension (Watanuki, Matsuura, Tomura, Okada, Okazaki, Ohta, & Tsukamoto, 2011).

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-25(29-15-10-19-6-4-5-7-21(19)17-29)20-11-13-28(14-12-20)23-16-24(27-18-26-23)31-22-8-2-1-3-9-22/h1-9,16,18,20H,10-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDANDZEXSJAMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)C4=CC(=NC=N4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2844833.png)

![4-{[2-({[(3-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B2844834.png)

![4-benzoyl-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2844846.png)

![2-(4-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2844847.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2844851.png)

![2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2844854.png)